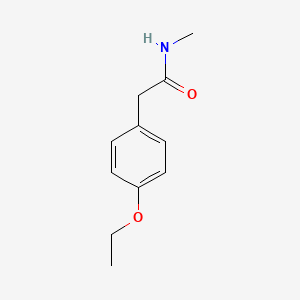
2-(4-ethoxyphenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-methylacetamide is a chemical compound that belongs to the class of amides. It is also known as N-(4-ethoxyphenyl)-2-methylacetamide and is commonly used in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit analgesic and anti-inflammatory properties and has been investigated for its potential use in the treatment of pain and inflammation. Additionally, it has been found to have potential applications in the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 2-(4-ethoxyphenyl)-N-methylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in pain and inflammation and may also have an effect on the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-(4-ethoxyphenyl)-N-methylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models and has also been found to have an effect on the growth and spread of cancer cells. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-ethoxyphenyl)-N-methylacetamide is its low toxicity profile. This makes it a safe compound to use in laboratory experiments. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for research on 2-(4-ethoxyphenyl)-N-methylacetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to understand its mechanism of action. Additionally, research is needed to explore its potential applications in other areas, such as neurology and immunology. Finally, studies are needed to optimize the synthesis method and to improve the solubility of the compound in water, which may increase its efficacy in certain applications.
Conclusion
In conclusion, 2-(4-ethoxyphenyl)-N-methylacetamide is a promising compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its low toxicity profile and ease of synthesis make it a safe and accessible compound for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Méthodes De Synthèse
The synthesis of 2-(4-ethoxyphenyl)-N-methylacetamide involves the reaction of 4-ethoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with methylamine to obtain 2-(4-ethoxyphenyl)-N-methylacetamide. The synthesis method is relatively simple and can be easily carried out in a laboratory setting.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10-6-4-9(5-7-10)8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNFXBQQVCUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
![3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479190.png)
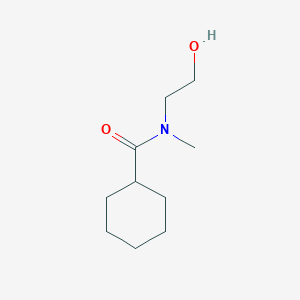

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)
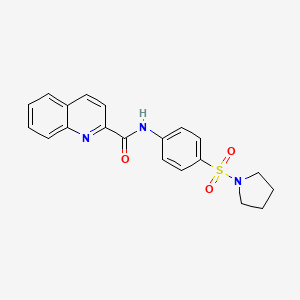

![4-chloro-N-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7479227.png)
![4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine](/img/structure/B7479248.png)
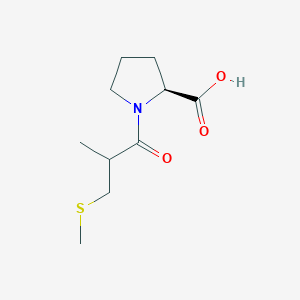
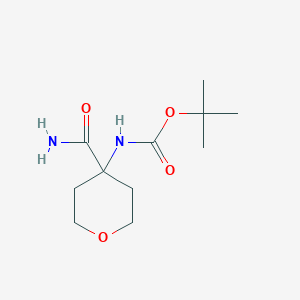
![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)